5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride is a complex organic compound characterized by its unique molecular structure and potential pharmacological applications. This compound is recognized for its sulfonyl group attached to an isoquinoline moiety, which contributes to its biological activity. The compound's chemical formula is , and it is often utilized in medicinal chemistry, particularly in the development of Rho-kinase inhibitors.
The compound is classified under isoquinoline derivatives and has been studied for its role as a Rho-kinase inhibitor, which is significant in various therapeutic contexts, including cardiovascular diseases and neurodegenerative disorders. It is cataloged with the CAS number 16219471 and can be found in various chemical databases such as PubChem and AchemBlock .
The synthesis of 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline typically involves multi-step organic reactions. One common approach includes the sulfonylation of isoquinoline derivatives followed by the introduction of the diazepane ring.
The molecular structure of 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline features a sulfonamide linkage between a diazepane ring and an isoquinoline nucleus. The compound's three-dimensional conformation plays a crucial role in its biological activity.
The compound participates in various chemical reactions typical of sulfonamides and isoquinolines. These include:
The reactivity of the sulfonamide group allows for further modifications, making it a versatile scaffold for synthesizing related compounds with enhanced biological properties .
As a Rho-kinase inhibitor, 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline exerts its effects by inhibiting the Rho-associated protein kinase pathway, which is crucial in regulating various cellular functions such as contraction, motility, and proliferation.
Research indicates that this compound can modulate signaling pathways involved in smooth muscle contraction and has potential therapeutic implications for conditions like hypertension and heart failure .
Relevant analyses indicate that the compound maintains its integrity under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light .
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline has notable applications in:
This compound serves as a crucial building block in medicinal chemistry, providing insights into the development of therapeutics aimed at modulating Rho-kinase activity .
The sulfonylation of the isoquinoline heterocycle represents a critical initial step in synthesizing 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline derivatives. Achieving regioselectivity at the C5 position requires precise control of electronic and steric factors during sulfonation. Electrophilic sulfonation using fuming sulfuric acid (20-30% SO₃) at 120-150°C yields isoquinoline-5-sulfonic acid as the predominant isomer, driven by the enhanced electron density at the C5 position relative to other sites on the ring system [2]. This regiochemical outcome aligns with molecular orbital calculations indicating superior nucleophilicity at C5 compared to C4 or C8 positions. Subsequent chlorination employs thionyl chloride (neat or in dichloromethane) under reflux conditions to generate isoquinoline-5-sulfonyl chloride hydrochloride, a key electrophilic intermediate [2] [7].
Table 1: Regioselectivity in Isoquinoline Sulfonation
| Sulfonation Agent | Temperature (°C) | Reaction Time (hr) | C5 Isomer Yield (%) | Major Byproducts |
|---|---|---|---|---|
| Fuming H₂SO₄ (20% SO₃) | 120 | 4 | 78% | C8-sulfonic acid (12%) |
| ClSO₃H in DCM | -10 to 0 | 1.5 | 92% | None detected |
| SO₃·Py complex | 80 | 6 | 65% | C4-sulfonic acid (22%) |
The structural diversity achievable through this approach is demonstrated by analogs such as (S)-4-fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline dihydrochloride, where fluorination precedes sulfonylation . Patent literature further confirms that electron-withdrawing substituents on the isoquinoline ring significantly modulate sulfonation kinetics and regiochemistry, enabling tailored functionalization [6].
Chiral 1,4-diazepane synthesis focuses on stereocontrol at ring positions, particularly C2 and C5, which influence the conformational stability and target interactions of the final inhibitor. The most effective approach involves enzymatic resolution of rac-2-(chloroacetyl)amino-1-ethylamine precursors using immobilized lipase B from Candida antarctica, achieving >98% ee for (S)-isomers . Subsequent base-mediated cyclization (K₂CO₃, acetonitrile, 60°C) generates enantiomerically pure (S)-2-methyl-1,4-diazepane with 90-92% isolated yield.
Alternative routes employ chiral pool starting materials like L-lysine derivatives, though this introduces challenges in removing residual amino acid motifs. Transition metal-catalyzed asymmetric hydrogenation of 1,4-diazepine intermediates using Ir-(S)-SegPhos catalyst systems achieves 85% ee but suffers from catalyst loading requirements (5 mol%) incompatible with large-scale production . The enzymatic route remains superior for pilot-scale synthesis due to lower catalyst costs and absence of heavy metal contaminants. X-ray crystallography confirms that the (S)-configured diazepane in compounds like (S)-4-fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline dihydrochloride optimizes binding pocket occupancy in biological targets .
Sequential one-pot methodologies significantly enhance synthetic efficiency by avoiding isolation of reactive intermediates. The optimized three-step sequence comprises: (1) in situ generation of isoquinoline-5-sulfonyl chloride from isoquinoline and chlorosulfonic acid at 0°C; (2) solvent exchange to dichloromethane without intermediate purification; (3) addition of 1,4-diazepane and triethylamine (2.5 equiv) at -10°C, warming gradually to 25°C over 12 hours [2] [7]. This method achieves 75-78% overall yield of 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline, with residual solvent impurities <0.5% by HPLC.
Table 2: One-Pot Synthesis Optimization Parameters
| Solvent System | Base | Temperature Profile | Overall Yield (%) | Impurity Profile |
|---|---|---|---|---|
| DCM → THF | Et₃N | 0°C → 25°C (12h) | 78% | Diazepane dimer (1.2%) |
| Toluene → MeCN | iPr₂NEt | -20°C → 40°C (6h) | 65% | Chlorosulfonate ester (8.3%) |
| ClCH₂CH₂Cl only | K₂CO₃ | 25°C (24h) | 42% | Hydrolysis products (22%) |
For dihydrochloride salt formation, gaseous HCl is introduced into the reaction mixture post-coupling, followed by anti-solvent precipitation (ethyl acetate/MTBE) to yield hydrate-compatible crystalline material. Fluorinated variants like the 4-fluoro analog require modified workup protocols due to increased solubility of hydrochloride salts, necessitating addition of seed crystals for crystallization initiation [7].
The exocyclic sulfonamide bond formation between the diazepane and isoquinoline moieties presents potential diastereoselectivity challenges when chiral diazepanes are employed. Solvent polarity critically influences conformational freedom during C–N bond formation: aprotic polar solvents (DMF, NMP) favor endo-transition states yielding 5:1 dr for (S,S)-diastereomers, while protic solvents (MeOH, iPrOH) erode selectivity to 1.2:1 due to H-bond disruption . Catalytic additives prove essential for high diastereocontrol:
Post-coupling analysis via chiral HPLC (Chiralpak IA-3 column) confirms that solvent-catalyst combinations significantly impact epimerization at the diazepane C2 position during salt formation. Hydration levels in dihydrochloride salts further influence crystalline packing, with monohydrate forms exhibiting superior storage stability compared to anhydrous or higher hydrates [3] [7].
Transitioning from laboratory synthesis to pilot-scale production (>50 kg batches) of 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline hydrate dihydrochloride introduces multifaceted challenges:
Hydrate Stability Control: The monohydrate form preferentially crystallizes from ethanol/water (4:1) below 15°C but undergoes dehydration-rehydration cycles during drying. Fluidized bed drying with nitrogen at controlled humidity (25-30% RH) maintains hydrate integrity better than tray drying [1] [4]. Dynamic vapor sorption analysis reveals critical hydration/dehydration transitions at 25% RH and 75% RH, informing packaging specifications.
Salt Stoichiometry: Non-stoichiometric HCl addition generates variable hydrate compositions (0.8-1.2 HCl equivalents) impacting dissolution rates. Automated pH-stat titration (2-propanol/water) with endpoint control at pH 2.0 ± 0.1 ensures consistent 2:1 HCl:base ratio before crystallization [7].
Impurity Management: Pilot runs identified three critical impurities requiring control:
Table 3: Scale-Dependent Process Parameters
| Parameter | Laboratory Scale (100g) | Pilot Scale (50kg) | Critical Control Strategy |
|---|---|---|---|
| Crystallization Time | 4h | 48h | Seeded cooling profile (0.5°C/min) |
| HCl Addition Method | Batchwise | Continuous flow mixer | pH/FTIR monitoring |
| Drying Duration | 12h | 72h | In-line NIR moisture control |
| Particle Size (d₅₀) | 15μm | 120μm | Wet milling before drying |
The final hydrate dihydrochloride form exhibits superior stability (2-year RT stability) compared to amorphous free base variants or hydrochloride salts, justifying processing complexity. Comparative analysis confirms that bulk density (0.45 g/cm³) and flowability (Carr index 28%) of the hydrate form enable direct tablet compression feasibility [1] [4] [7].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: